molecular formula C13H26N2 B1529397 (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine CAS No. 1341454-45-2

(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine

Cat. No. B1529397
M. Wt: 210.36 g/mol
InChI Key: NTCMKNDWEWHATO-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine” is a chemical compound with the CAS Number: 1341454-45-2 . It has a molecular weight of 210.36 . The IUPAC name for this compound is N-(cyclopropylmethyl)-N-ethyl-2-(4-piperidinyl)ethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Synthesis of Functionalized Piperidines

Research has shown the efficacy of related compounds in stereoselective cyclization processes to synthesize functionalized piperidines. For instance, CAN-mediated cyclization of epoxypropyl cinnamyl amines leads to the synthesis of 3,4,5-trisubstituted piperidines, illustrating a pathway for creating complex piperidine structures which could be analogs to (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine (Nair et al., 2006).

Catalyst in Organic Synthesis

Zinc(II)-catalyzed synthesis demonstrates the formation of highly functionalized piperidines from propargyl amines and cyclopropanes, suggesting that compounds with cyclopropyl and piperidine moieties, like (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, could act as intermediates or catalysts in organic synthesis (Lebold et al., 2009).

Lithiation-Substitution Reactions

Lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropyl amines have been explored, indicating potential for direct functionalization of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine at its cyclopropyl group (Park & Beak, 1996).

Antimicrobial and Cytotoxic Activity

Synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, related to the structure of interest, has shown potential as antibacterial agents. This implies that derivatives of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine could have similar applications (Miyamoto et al., 1987).

Vasodilation Properties

Research into novel 3-pyridinecarboxylates, potentially related to the structural framework of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, has been conducted to explore vasodilation properties, indicating potential therapeutic applications (Girgis et al., 2008).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-(cyclopropylmethyl)-N-ethyl-2-piperidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCMKNDWEWHATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1CCNCC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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